1-(5-Bromo-3-chloropyridin-2-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1335056-43-3 |
|---|---|
Molecular Formula |
C7H7BrClNO |
Molecular Weight |
236.49 g/mol |
IUPAC Name |
1-(5-bromo-3-chloropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H7BrClNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-4,11H,1H3 |
InChI Key |
RXFANSAWPGZCEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Br)Cl)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 1 5 Bromo 3 Chloropyridin 2 Yl Ethanol
Reactivity of the Pyridine (B92270) Nucleus
The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electron deficiency is further intensified by the presence of two electron-withdrawing halogen atoms, significantly influencing its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally sluggish compared to benzene. wikipedia.orgquimicaorganica.org The nitrogen atom deactivates the ring towards electrophilic attack. Furthermore, under the acidic conditions often required for these reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This positive charge dramatically increases the electron deficiency of the ring, rendering it highly resistant to attack by electrophiles. wikipedia.org
For 1-(5-Bromo-3-chloropyridin-2-yl)ethanol, the presence of two deactivating halogen substituents further reduces the ring's nucleophilicity, making direct electrophilic substitution practically impossible under standard conditions. wikipedia.orgyoutube.com If a reaction were forced to occur, the substitution would be directed to the C4 position, which is the least deactivated site, meta to the existing substituents. An alternative strategy to achieve substitution involves the initial N-oxidation of the pyridine to a pyridine N-oxide, which activates the ring for electrophilic attack, particularly at the 4-position, followed by reduction to remove the oxygen. youtube.com
Nucleophilic Aromatic Substitution Involving Halogen Sites
In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.com This reaction is facilitated by the presence of good leaving groups, such as the bromo and chloro substituents on this compound. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org
The positions ortho and para to the ring nitrogen (C2, C4, C6) are the most activated towards nucleophilic attack. In this molecule, the halogens are at the C3 and C5 positions. Nucleophilic substitution at these positions is less common but can occur, particularly with strong nucleophiles. The relative leaving group ability in SNAr reactions can vary, but often follows the order F > Cl ≈ Br > I, which suggests that the rate-determining step is the initial nucleophilic attack. nih.govrsc.org However, the specific reaction conditions and the nature of the nucleophile play a crucial role. Studies on related dihalopyridines suggest that selective substitution is possible, though predicting the outcome between the C3-chloro and C5-bromo sites without experimental data is complex. researchgate.net
Reactions of the Ethanol (B145695) Side Chain
The 1-ethanol group at the C2 position is a key functional handle, offering a variety of synthetic transformations independent of the aromatic ring.
Oxidation and Reduction Pathways of the Hydroxyl Group
The secondary alcohol of the ethanol side chain can be readily oxidized to the corresponding ketone, 1-(5-bromo-3-chloropyridin-2-yl)ethan-1-one. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed to achieve this conversion. chemistryviews.org
Milder reagents like Pyridinium chlorochromate (PCC) are often preferred as they can efficiently oxidize secondary alcohols to ketones without affecting other sensitive functional groups. libretexts.orgresearchgate.netlibretexts.org Other common reagents include Jones reagent (CrO₃ in aqueous sulfuric acid) and Swern oxidation (DMSO, oxalyl chloride). chemistryviews.org
The following table summarizes common oxidizing agents for this transformation:
| Reagent | Description | Typical Conditions |
| Pyridinium Chlorochromate (PCC) | A mild oxidant that converts secondary alcohols to ketones. libretexts.org | Dichloromethane (CH₂Cl₂) solvent at room temperature. |
| Jones Reagent (CrO₃/H₂SO₄) | A strong oxidizing agent. | Acetone solvent at 0°C to room temperature. |
| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride. | Cryogenic temperatures (-78°C) in dichloromethane. |
Reduction of the hydroxyl group itself is not a common transformation, but the ketone formed from oxidation can be reduced back to the secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Esterification and Etherification Reactions
The hydroxyl group of the ethanol side chain can undergo esterification and etherification, two fundamental reactions of alcohols.
Esterification: This reaction involves treating the alcohol with a carboxylic acid or a carboxylic acid derivative (such as an acyl chloride or anhydride) to form an ester. The Fischer esterification, which uses a carboxylic acid and a strong acid catalyst (like H₂SO₄), is a common method. rug.nllibretexts.org The reaction is an equilibrium process, and product yields can be improved by removing water as it is formed.
Etherification: Ethers can be synthesized via the Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.com This method involves a two-step process: first, the alcohol is deprotonated with a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide ion. youtube.comkhanacademy.org This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. wikipedia.org For this compound, this provides a route to a wide array of ethers by varying the alkyl halide used.
Cross-Coupling Reactions at Bromo and Chloro Positions
The bromo and chloro substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to modify aromatic halides. acs.org
A key aspect of the reactivity of this compound is the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed couplings, the general order of reactivity for aryl halides is I > Br > OTf >> Cl. wenxuecity.comwikipedia.org This difference allows for selective functionalization of the C5-bromo position while leaving the C3-chloro position intact, by carefully choosing the catalyst and reaction conditions. researchgate.netrsc.org This stepwise functionalization is a powerful strategy in the synthesis of complex molecules.
For instance, a Suzuki-Miyaura coupling could be performed selectively at the C5-position using an arylboronic acid, a palladium catalyst, and a base. The resulting chloro-substituted biaryl could then undergo a second, more forcing cross-coupling reaction at the C3-chloro position. beilstein-journals.orgresearchgate.net
The table below outlines potential selective cross-coupling reactions:
| Reaction | Reagent | Position Reacted | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | C5-Br | 5-Aryl-3-chloro-2-(1-hydroxyethyl)pyridine |
| Heck Coupling | Alkene (e.g., Styrene) | C5-Br | 5-Vinyl-3-chloro-2-(1-hydroxyethyl)pyridine |
| Sonogashira Coupling | Terminal Alkyne | C5-Br | 5-Alkynyl-3-chloro-2-(1-hydroxyethyl)pyridine |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C5-Br | 5-Amino-3-chloro-2-(1-hydroxyethyl)pyridine |
Palladium-Catalyzed Coupling Reactions
There is no specific information available in the scientific literature regarding the participation of this compound in palladium-catalyzed coupling reactions. While the bromo and chloro substituents on the pyridine ring suggest potential reactivity in reactions such as Suzuki-Miyaura, Sonogashira, Heck, or Buchwald-Hartwig amination, no studies have been published to confirm or explore these possibilities. The general mechanisms of these reactions are well-established for a wide range of aryl and heteroaryl halides. For instance, the catalytic cycle of a Suzuki-Miyaura coupling typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. However, the specific conditions, catalyst systems, and outcomes for this compound remain unexplored.
Copper-Catalyzed Transformations
Similarly, the reactivity of this compound in copper-catalyzed transformations, such as the Ullmann condensation for the formation of diaryl ethers or the copper-catalyzed amination (Goldberg reaction), is not documented. These reactions are valuable alternatives and complements to palladium-catalyzed methods, often showing different reactivity patterns and substrate scope. The absence of data for this specific compound means that its potential for forming carbon-oxygen or carbon-nitrogen bonds via copper catalysis is currently unknown.
Heterocyclic Ring Transformations and Rearrangements
No information could be found regarding heterocyclic ring transformations or rearrangements involving this compound. Such reactions would involve the modification of the pyridine ring itself, potentially leading to the formation of other heterocyclic systems. The influence of the bromo, chloro, and ethanol substituents on the propensity of the pyridine ring to undergo such transformations has not been investigated.
Mechanism Elucidation Studies of Key Reactions
Given the lack of documented key reactions for this compound, there are consequently no mechanism elucidation studies available. Mechanistic studies are crucial for understanding the reaction pathways, identifying reactive intermediates, and optimizing reaction conditions. Without foundational reactivity data, such in-depth investigations have not been undertaken for this compound.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
For 1-(5-Bromo-3-chloropyridin-2-yl)ethanol, the ¹H NMR spectrum would be expected to show distinct signals for each chemically non-equivalent proton. The ethanol (B145695) side chain would feature a quartet for the methine proton (-CH) coupled to the methyl protons, a doublet for the methyl group (-CH₃) protons coupled to the methine proton, and a broad singlet for the hydroxyl (-OH) proton, which may exchange with solvent. The pyridine (B92270) ring would display two signals, likely doublets, for the two aromatic protons. The chemical shifts of these protons would be influenced by the electronegative bromine and chlorine atoms and the nitrogen atom in the ring.
The ¹³C NMR spectrum would provide information on the carbon framework. It is expected to show seven distinct signals, corresponding to the five carbons of the substituted pyridine ring and the two carbons of the ethanol side chain. The chemical shifts would help confirm the substitution pattern on the pyridine ring and identify the carbons bonded to the halogens, nitrogen, and the hydroxyl group.
Hypothetical ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine-H | ~8.0 - 8.5 | ~140 - 150 |
| Pyridine-H | ~7.5 - 8.0 | ~120 - 130 |
| CH(OH) | ~5.0 - 5.5 | ~65 - 75 |
| OH | Variable (broad) | - |
| CH₃ | ~1.5 - 2.0 | ~20 - 30 |
| Pyridine-C (C-Br) | - | ~115 - 125 |
| Pyridine-C (C-Cl) | - | ~130 - 140 |
Note: This table is for illustrative purposes only and represents estimated values.
Mass Spectrometry (MS) Techniques for Molecular Structural Confirmation
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₇H₇BrClNO).
The mass spectrum would show a characteristic molecular ion peak cluster. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and two chlorine isotopes (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), the molecular ion region would exhibit a distinctive pattern of peaks (M, M+2, M+4, M+6), confirming the presence of one bromine and one chlorine atom.
Furthermore, the fragmentation pattern observed in the mass spectrum provides structural clues. Expected fragmentation pathways for this compound could include the loss of a methyl group (CH₃), the loss of water (H₂O), or cleavage of the ethanol side chain, yielding a substituted pyridyl cation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad, strong band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations for the aromatic pyridine ring and the aliphatic ethanol side chain would appear around 2850-3100 cm⁻¹. The C-O stretching of the secondary alcohol would likely be observed in the 1050-1150 cm⁻¹ range. Vibrations corresponding to the C=C and C=N bonds of the pyridine ring would be found in the 1400-1600 cm⁻¹ region. Absorptions for the C-Cl and C-Br bonds would be expected in the fingerprint region, typically below 800 cm⁻¹.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=C, C=N (Aromatic Ring) | 1400 - 1600 | Medium-Strong |
| C-O (Secondary Alcohol) | 1050 - 1150 | Strong |
| C-Cl | 600 - 800 | Medium-Strong |
Note: This table is for illustrative purposes only and represents typical ranges.
X-ray Crystallography for Solid-State Structure Determination
Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray crystallography could be used for its absolute structural determination. This powerful technique maps the electron density of a crystal to determine the precise three-dimensional positions of all atoms in the molecule and their arrangement in the crystal lattice.
This method would provide definitive confirmation of the compound's constitution, including the substitution pattern on the pyridine ring. It would also yield precise bond lengths, bond angles, and torsional angles. Furthermore, X-ray crystallography would reveal information about intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing.
Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC-MS)
Chromatographic techniques are essential for separating mixtures and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) would be a primary method to determine the purity of a sample of this compound. Using a suitable stationary phase (e.g., C18) and mobile phase, a single sharp peak in the chromatogram would indicate a high degree of purity. The retention time would be a characteristic property of the compound under specific analytical conditions. HPLC can also be scaled up for the preparative isolation of the compound from reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. A sample of this compound would be vaporized and separated on a GC column, with the retention time serving as an identifier. The separated compound would then be introduced into the mass spectrometer, providing its mass spectrum and fragmentation pattern for confirmation of its identity, as described in section 4.2.
Computational and Theoretical Chemistry Investigations of 1 5 Bromo 3 Chloropyridin 2 Yl Ethanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For 1-(5-Bromo-3-chloropyridin-2-yl)ethanol, these calculations could predict key descriptors of its electronic structure and reactivity.
Detailed research findings from such calculations would typically include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally suggests higher reactivity. Other calculated properties would include the molecular electrostatic potential (MEP) map, which identifies electron-rich and electron-deficient regions of the molecule, crucial for predicting sites of electrophilic and nucleophilic attack.
Table 1: Hypothetical Quantum Chemical Properties for a Pyridinyl Alcohol Derivative This table illustrates the type of data that would be generated from quantum chemical calculations for a compound structurally similar to this compound.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electron orbital; relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Electron Affinity | 1.1 eV | Energy released when an electron is added to the molecule. |
| Ionization Potential | 6.4 eV | Energy required to remove an electron from the molecule. |
Note: The data in this table is representative and not based on actual calculations for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations would be invaluable for exploring its conformational landscape—the different spatial arrangements of its atoms. This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes.
These simulations can model the molecule's behavior in various environments, such as in an aqueous solution, to understand how solvent molecules affect its shape and dynamics. rsc.org Key outputs from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration (Rg) to measure its compactness. Furthermore, analysis of the simulation trajectories can reveal persistent intermolecular interactions, like hydrogen bonds, with surrounding molecules.
Table 2: Illustrative Data from a Molecular Dynamics Simulation of a Substituted Ethanol (B145695) in Water This table provides an example of the kind of information that could be obtained from an MD simulation.
| Parameter | Result | Interpretation |
| Average RMSD | 1.5 Å | Indicates the molecule maintains a relatively stable conformation throughout the simulation. |
| Average Rg | 3.2 Å | Provides a measure of the molecule's overall size and shape in solution. |
| Solvent Accessible Surface Area (SASA) | 250 Ų | Represents the surface area of the molecule exposed to the solvent, affecting solubility. |
| Number of Hydrogen Bonds (with water) | 3-4 | Shows the extent of interaction with the aqueous environment, a key factor in its physical properties. |
Note: The data in this table is for illustrative purposes and does not represent specific results for this compound.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the step-by-step mechanism of chemical reactions. For a pyridinyl alcohol derivative, this could involve studying its oxidation, substitution, or elimination reactions. nih.gov By calculating the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products.
This involves locating and characterizing the energy of transition states—the highest energy point along the reaction coordinate—and any intermediates. The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. Such studies provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain through experimental methods alone. uokerbala.edu.iq
Table 3: Example of Calculated Energetics for a Hypothetical Reaction Pathway This table demonstrates the kind of data generated when modeling a chemical reaction.
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials of the reaction. |
| Transition State 1 | +15.2 | The energy barrier for the first step of the reaction. |
| Intermediate | -5.6 | A stable species formed during the reaction. |
| Transition State 2 | +10.8 | The energy barrier for the second step of the reaction. |
| Products | -20.1 | The final products of the reaction. |
Note: This data is hypothetical and serves as an example of reaction pathway modeling.
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. wjpsonline.com If this compound were part of a series of biologically active compounds, QSAR studies could be employed to build a predictive model.
These models use calculated molecular descriptors (such as electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized compounds. nih.gov This approach is widely used in drug discovery to prioritize the synthesis of molecules with the highest predicted potency. For a series of substituted pyridines, descriptors could include properties like the dipole moment, molecular weight, and logP (a measure of lipophilicity), which are then statistically correlated with measured biological activity.
Table 4: Representative Descriptors for a QSAR Study of Bioactive Pyridine (B92270) Derivatives This table shows examples of molecular descriptors that would be used in a QSAR analysis.
| Compound | Molecular Weight | LogP | Dipole Moment (D) | Biological Activity (IC50, µM) |
| Analog 1 | 220.5 | 2.1 | 2.5 | 10.2 |
| Analog 2 | 234.5 | 2.5 | 2.9 | 5.8 |
| Analog 3 | 248.6 | 2.9 | 3.2 | 2.1 |
| This compound | 252.5 | (Predicted) | (Predicted) | (Predicted) |
Note: The data is illustrative. A real QSAR study would involve a much larger set of compounds and a statistical model to establish a correlation.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Intermediate in the Synthesis of Complex Heterocycles
The pyridine (B92270) ring is a fundamental scaffold in a vast array of complex heterocyclic compounds. The strategic placement of bromo and chloro substituents on 1-(5-Bromo-3-chloropyridin-2-yl)ethanol offers multiple reaction sites for further chemical transformations, making it a versatile intermediate in the construction of more intricate molecular architectures. The differential reactivity of the bromine and chlorine atoms can be exploited for selective cross-coupling reactions, allowing for the sequential introduction of various functional groups.
Furthermore, the ethanol (B145695) moiety can be readily oxidized to a ketone or converted into other functional groups, providing an additional handle for cyclization reactions. This versatility enables the synthesis of fused heterocyclic systems, where the pyridine ring is annulated with other rings such as pyrazole (B372694), triazole, or imidazole. These complex heterocycles are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.
Precursor for Biologically Active Compounds (e.g., Pyrazole-Based Insecticides, Pharmaceutical Intermediates)
The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs and agrochemicals. lifechemicals.com this compound serves as a key precursor for the synthesis of a variety of biologically active compounds, leveraging the inherent reactivity of its functional groups to build molecules with desired therapeutic or pesticidal properties.
A significant application of this compound and its derivatives is in the synthesis of pyrazole-fused pyridine compounds. These bicyclic heterocycles have garnered considerable attention due to their potent insecticidal activity. The synthesis often involves the transformation of the ethanol group into a ketone, followed by reaction with a hydrazine (B178648) derivative to construct the pyrazole ring. The resulting pyrazolo[3,4-b]pyridine core is a key structural motif in a class of insecticides that act as modulators of the ryanodine (B192298) receptor in insects.
The bromo and chloro substituents on the pyridine ring can be further functionalized to modulate the compound's biological activity, selectivity, and pharmacokinetic properties. For instance, these halogens can be replaced with various aryl or heteroaryl groups through transition-metal-catalyzed cross-coupling reactions, leading to the generation of a diverse library of potential insecticidal agents.
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. The electronic properties of the pyridine ring, and consequently the coordinating ability of the nitrogen atom, can be fine-tuned by the electron-withdrawing effects of the bromo and chloro substituents. This allows for the rational design of pyridine-based ligands with specific electronic and steric properties for use in catalysis. acs.org
The ethanol group can also participate in ligand design, for example, by forming a bidentate ligand in conjunction with the pyridine nitrogen. Metal complexes incorporating such ligands can exhibit unique catalytic activities in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The ability to easily modify the bromo and chloro groups provides a pathway to immobilize these catalysts on solid supports, facilitating catalyst recovery and reuse. acs.org
Potential in Polymer Chemistry for Pyridine-Containing Polymeric Materials
Pyridine-containing polymers are a class of functional materials with a wide range of applications, including as catalysts, drug delivery vehicles, and in electronic devices. nih.govresearchgate.net this compound holds potential as a monomer or a functionalizing agent for the synthesis of such polymers. The ethanol group can be dehydrated to form a vinyl group, which can then undergo polymerization through various methods, such as free radical polymerization or ring-opening metathesis polymerization (ROMP), to produce a pyridine-containing polymer. nih.govchemrxiv.org
The presence of the bromo and chloro substituents on the pyridine ring of the resulting polymer would offer sites for post-polymerization modification. This would allow for the introduction of a wide range of functional groups, enabling the tailoring of the polymer's properties for specific applications. For example, quaternization of the pyridine nitrogen can lead to the formation of polyelectrolytes with interesting self-assembly and conductive properties.
Functionalization of Materials and Surface Chemistry Applications
The functional groups present in this compound make it a suitable candidate for the functionalization of various materials and for applications in surface chemistry. The pyridine nitrogen can coordinate to metal surfaces, allowing for the formation of self-assembled monolayers (SAMs). Such modified surfaces can exhibit altered properties, such as improved corrosion resistance, enhanced biocompatibility, or tailored catalytic activity. researchgate.net
The bromo and chloro groups provide reactive handles for covalently attaching the molecule to surfaces or for further chemical transformations after surface deposition. For example, the halogen atoms could be used to initiate surface-initiated polymerization, leading to the growth of polymer brushes from the surface. These functionalized surfaces have potential applications in sensors, electronic devices, and as platforms for biological assays.
Future Research Directions and Emerging Trends
Development of More Sustainable and Atom-Economical Synthetic Routes
The current synthesis of 1-(5-Bromo-3-chloropyridin-2-yl)ethanol often relies on multi-step processes that may involve stoichiometric reagents and generate significant waste. Future research is increasingly directed towards greener and more efficient synthetic strategies. A primary goal is the development of catalytic C-H activation/functionalization of the pyridine (B92270) ring, which could potentially streamline the synthesis by reducing the number of steps required for introducing substituents.
Furthermore, the principles of atom economy are driving research towards addition reactions that incorporate a majority of the atoms from the reactants into the final product. For instance, developing catalytic methods for the direct addition of functionalized one-carbon units to a 5-bromo-3-chloropyridine precursor would be a significant advancement over traditional Grignard or organolithium additions, which often require stoichiometric amounts of metal reagents and can have a larger environmental footprint.
| Synthetic Strategy | Key Advantages | Research Focus |
| C-H Activation | Reduced step count, less pre-functionalization | Development of selective catalysts for pyridine ring functionalization |
| Atom-Economical Additions | High efficiency, minimal waste | Catalytic addition of C1 units, avoidance of stoichiometric metals |
| Flow Chemistry | Improved safety and scalability, precise reaction control | Optimization of reaction conditions in continuous flow reactors |
Exploration of Novel Catalytic Systems for Derivatization
The hydroxyl and halogen moieties of this compound offer multiple handles for derivatization. Future research will heavily lean on the discovery and application of novel catalytic systems to exploit these reactive sites with greater precision and selectivity. For the hydroxyl group, enzymatic catalysis, particularly using lipases or alcohol dehydrogenases, presents an opportunity for highly enantioselective transformations, which is critical for the synthesis of chiral drugs and agrochemicals.
For the bromo and chloro substituents, palladium- and copper-catalyzed cross-coupling reactions will continue to be a major focus. The development of new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands is expected to yield catalysts with higher turnover numbers and the ability to facilitate challenging couplings, such as the introduction of sterically hindered groups or the selective coupling at the bromine position over the chlorine.
Expanding the Scope of Functional Group Transformations
Beyond established derivatizations, future research will aim to expand the repertoire of chemical transformations possible with this compound. This includes the exploration of late-stage functionalization techniques, which would allow for the diversification of complex molecules containing this scaffold at a later point in the synthetic sequence.
A key area of interest is the development of methods for the selective conversion of the halogen atoms into other functional groups. For example, catalytic systems that can selectively convert the C-Br or C-Cl bond to a C-N, C-O, or C-S bond would significantly broaden the range of accessible derivatives. Another emerging trend is the use of photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods, such as radical-based additions and couplings.
Advanced Computational Studies for Rational Design and Discovery
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating chemical research. In the context of this compound, density functional theory (DFT) calculations can be employed to predict the reactivity of different sites on the molecule, guiding the rational design of new reactions and catalysts. For instance, computational studies can help in understanding the mechanism of catalytic cycles, predicting the most favorable reaction pathways, and designing ligands that enhance catalyst performance.
Furthermore, these computational approaches can be used to predict the properties of novel derivatives of this compound. By simulating their interaction with biological targets or their material properties, researchers can prioritize the synthesis of compounds with the highest potential for specific applications, thereby saving significant time and resources in the discovery process.
| Computational Method | Application in Research | Potential Outcome |
| Density Functional Theory (DFT) | Predicting reactivity, elucidating reaction mechanisms | Rational catalyst design, optimization of reaction conditions |
| Molecular Docking | Simulating binding to biological targets | Prioritization of synthetic targets for drug discovery |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-substrate interactions | Design of biocatalytic processes with enhanced selectivity |
Integration into New Chemical Entities for Diverse Applications
The ultimate goal of fundamental chemical research is often the creation of new molecules with beneficial properties. This compound serves as a valuable building block for the synthesis of new chemical entities (NCEs) with potential applications in pharmaceuticals, agrochemicals, and materials science. Its halogenated pyridine core is a common feature in many bioactive molecules.
Future research will focus on incorporating this scaffold into larger, more complex molecules with tailored functions. In medicinal chemistry, this could involve its use as a key intermediate in the synthesis of kinase inhibitors or G-protein coupled receptor (GPCR) modulators. In materials science, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) or as functional ligands for the synthesis of metal-organic frameworks (MOFs). The continued exploration of this compound's synthetic utility will undoubtedly lead to the discovery of new molecules with significant societal impact.
Q & A
Q. What are the standard synthetic routes for 1-(5-Bromo-3-chloropyridin-2-yl)ethanol?
The compound is typically synthesized via nucleophilic substitution or ketone reduction. For example:
- Nucleophilic substitution : Reacting 5-bromo-3-chloro-2-pyridinecarbaldehyde with a Grignard reagent (e.g., methyl magnesium bromide) followed by oxidation or reduction to yield the ethanol derivative .
- Reduction of ketones : Catalytic hydrogenation or sodium borohydride reduction of 1-(5-bromo-3-chloropyridin-2-yl)ethanone (CAS 65040-36-0) under controlled conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended .
Q. How is the compound characterized to confirm its structure?
Key characterization methods include:
- NMR spectroscopy : H and C NMR to verify substituent positions and functional groups. For example, the hydroxyl proton appears as a broad singlet (~1.5–2.5 ppm), while pyridinyl protons resonate between 7.5–8.5 ppm .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] at m/z 250.5 for CHBrClNO) .
- X-ray crystallography : SHELXL refinement (via programs like SHELX-76) for absolute configuration determination .
Q. What solvents and conditions are optimal for its stability during storage?
- Storage : Store at 0°C in airtight containers under inert gas (N or Ar) to prevent oxidation of the hydroxyl group .
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and ethanol. Avoid aqueous solutions due to hydrolysis risks .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Steric hindrance : The 3-chloro and 5-bromo substituents on the pyridine ring limit accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (e.g., XPhos) to enhance reactivity .
- Electronic effects : The electron-withdrawing Cl and Br groups activate the pyridine ring toward nucleophilic aromatic substitution but deactivate it toward electrophilic reactions. Computational studies (DFT) can predict reactive sites .
Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting) be resolved?
- Dynamic effects : Variable-temperature NMR (VT-NMR) to identify conformational changes or hydrogen bonding. For example, hydroxyl proton exchange broadening at room temperature may resolve at lower temperatures .
- Crystallographic validation : Use SHELX-refined X-ray structures to resolve ambiguities in substituent orientation .
- Isotopic labeling : H or C labeling to track specific protons/carbons in complex splitting patterns .
Q. What strategies optimize enantioselective synthesis of its chiral derivatives?
- Chiral catalysts : Employ Ru-BINAP complexes for asymmetric hydrogenation of precursor ketones .
- Chiral auxiliaries : Use Evans oxazolidinones to control stereochemistry during alkylation or acylation steps .
- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers post-synthesis .
Q. How does the compound behave under photolytic or thermal stress?
- Thermal degradation : TGA/DSC analysis shows decomposition above 150°C, releasing HCl and HBr gases (monitor via FT-IR) .
- Photostability : UV-Vis studies (λ~270 nm) indicate degradation under UV light; use amber glassware for light-sensitive reactions .
Methodological Notes
- Crystallography : Use ORTEP-3 for visualizing molecular geometry and intermolecular interactions (e.g., hydrogen bonds) .
- Data contradiction : Apply iterative qualitative analysis (e.g., triangulating NMR, MS, and XRD data) to resolve inconsistencies .
- Safety : Follow GHS guidelines (UN Rev. 8) for handling brominated/chlorinated compounds; use fume hoods and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
